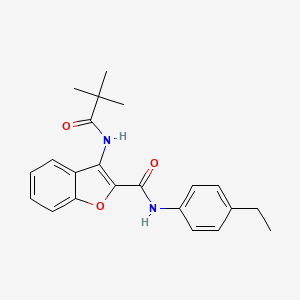

N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide

Description

N-(4-Ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a pivalamido (tert-butyl carboxamide) group at position 3 of the benzofuran core and a 4-ethylphenyl substituent at the carboxamide nitrogen. The pivalamido group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility—a critical factor in pharmacokinetics .

Properties

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-5-14-10-12-15(13-11-14)23-20(25)19-18(24-21(26)22(2,3)4)16-8-6-7-9-17(16)27-19/h6-13H,5H2,1-4H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFGNWWTJHPYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using ethylbenzene and a suitable catalyst such as aluminum chloride.

Attachment of the Pivalamidobenzofuran Moiety: This step involves the formation of an amide bond between the benzofuran core and pivalic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide is being investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, suggesting applications in treating inflammatory diseases.

Biological Studies

The compound is utilized in biological studies to understand its interactions with specific enzymes and receptors.

Antimicrobial Properties

Research has shown that derivatives of benzofuran compounds often possess antimicrobial activity. This compound is no exception, with studies indicating moderate efficacy against various pathogens.

Antimicrobial Activity

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

Case Studies and Research Findings

Several studies have focused on the efficacy and safety profile of this compound:

Case Study Insights

- Anticancer Efficacy : A study evaluated the compound's effects on cancer cell lines, revealing significant cytotoxicity against breast and colon cancer cells, indicating its potential as an anticancer agent.

- Enzyme Inhibition Studies : Research indicated that this compound effectively inhibits α-glucosidase, an enzyme linked to carbohydrate metabolism, suggesting it may aid in managing blood sugar levels without significant side effects on neurological functions.

- Pharmacokinetics : Initial pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, making it a suitable candidate for further drug development.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions and pathways.

Comparison with Similar Compounds

N-(4-Ethylphenyl)-5-Methoxy-2-(4-Methoxyphenyl)Benzofuran-3-Carboxamide

- Structure : Shares the benzofuran-carboxamide scaffold but differs in substituents: methoxy groups at positions 5 and 2 (on benzofuran and phenyl rings, respectively) instead of a pivalamido group .

- Molecular Formula: C₂₅H₂₃NO₄ (vs. likely C₂₄H₂₆N₂O₃ for the target compound, assuming pivalamide substitution).

N-(4-(4-(2,3-Dichlorophenyl)Piperazin-1-yl)-3-Hydroxybutyl)Benzofuran-2-Carboxamide

- Structure : Incorporates a piperazine-dichlorophenyl moiety and a hydroxylated butyl chain, unlike the 4-ethylphenyl and pivalamido groups in the target compound .

- Functional Implications : The piperazine and hydroxyl groups enhance solubility and may confer affinity for neurological targets (e.g., serotonin or dopamine receptors).

- Activity : Demonstrated in neurological studies, suggesting divergent therapeutic applications compared to the target compound.

Triazole and Pyridine Carboxamide Analogues

1-(4-Ethylphenyl)-N-(3-Fluorophenyl)-5-Methyltriazole-4-Carboxamide (Compound 30)

Pyridine-4-Carboxamide Derivatives

- Examples: N-[(Z)-3-Phenylpropylideneamino]pyridine-4-carboxamide (Compound 58) .

- Key Differences : Pyridine rings introduce basic nitrogen atoms, which can form hydrogen bonds distinct from benzofuran’s oxygen-based interactions.

Benzofuran Derivatives with Halogen Substituents

N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]Furan-2-Carboxamide

- Structure : Features a chlorobenzoyl group and a furan-carboxamide tail, diverging significantly from the target compound’s pivalamido and ethylphenyl groups .

- Activity : The chlorobenzoyl group may enhance binding to hydrophobic enzyme pockets via halogen bonding, a property absent in the target compound.

Structural and Functional Analysis Table

Key Research Findings

- Lipophilicity vs. Solubility : The pivalamido group in the target compound increases logP compared to methoxy or hydroxylated analogues, favoring membrane permeability but complicating formulation .

- Target Selectivity : Piperazine-containing derivatives (e.g., compound 31 in ) show affinity for neurotransmitter receptors, while triazole analogues () may target kinases or growth factor pathways .

- Metabolic Stability : Triazole and pyridine cores resist cytochrome P450 oxidation better than benzofurans, suggesting longer half-lives for these analogues .

Biological Activity

N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Benzofuran Core : This is typically achieved through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

- Introduction of the Ethylphenyl Group : A Friedel-Crafts alkylation reaction using ethylbenzene and a catalyst like aluminum chloride introduces the ethylphenyl group.

- Attachment of the Pivalamidobenzofuran Moiety : An amide bond is formed between the benzofuran core and pivalic acid, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a base.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, derivatives of similar compounds have shown promising activity against various bacterial strains. In particular, compounds with structural similarities have been tested for their Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus, with values as low as 6.63 mg/mL noted for effective agents .

Anticancer Activity

The compound is also being investigated for its anticancer potential. Preliminary studies suggest that modifications to the benzofuran structure can enhance activity against specific cancer cell lines. For example, related compounds have demonstrated IC50 values ranging from 0.39 to 4.85 μM against HepG2 and HeLa cancer cell lines, indicating strong potential for therapeutic applications .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways associated with disease progression.

- Receptor Modulation : It could modulate receptor activity, leading to altered cellular responses.

Molecular docking studies are often employed to elucidate these interactions, revealing how structural features influence binding affinity and biological efficacy.

Case Studies

Several case studies highlight the structure-activity relationships (SAR) associated with compounds similar to this compound:

- Anticancer Studies : A series of coumarin derivatives were synthesized and evaluated for anticancer activity, revealing that specific substitutions on the phenyl ring significantly influenced potency against cancer cell lines .

- SAR Analysis : Research on various benzamide derivatives indicated that substituents on the aromatic ring play a crucial role in determining biological activity, with certain groups enhancing or diminishing efficacy against target enzymes .

Comparative Analysis

| Compound | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Unique | 6.63 mg/mL (S. aureus) | 0.39 - 4.85 μM (HepG2) |

| Coumarin Derivative 1 | Similar | 1 µg/mL (H. pylori) | 2.62 - 4.85 μM (HeLa) |

| Benzamide Derivative 2 | Similar | 6.72 mg/mL (E. coli) | >100 μM (Normal cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.